molecular formula C12H21N3O3 B2492175 Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 2305253-99-8

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B2492175
CAS No.: 2305253-99-8
M. Wt: 255.318
InChI Key: LKXSDUUADLFPCF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a bicyclic compound featuring a four-membered azetidine ring fused with a 3-amino-2-oxopyrrolidine moiety. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring enhances steric protection and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery and peptide synthesis.

Properties

IUPAC Name

tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-8(7-14)15-5-4-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXSDUUADLFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Pharmacological Potential

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Synthesis Methodologies

The compound can be synthesized through several methods, including:

  • Organocatalyzed Reactions : Utilizing organocatalysts for the synthesis of derivatives has been explored, showcasing high enantioselectivity and yield . This approach allows for the efficient construction of complex molecular architectures.

Biological Activities

The compound has been investigated for its biological activities beyond antimicrobial effects:

  • Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that certain derivatives possess selective toxicity against cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrrolidine-containing compounds, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis and Characterization

A recent synthesis approach utilized tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine derivatives to create novel compounds with enhanced biological profiles. The synthetic pathway involved the reaction of azetidine derivatives with various electrophiles under controlled conditions, yielding products that were characterized using NMR and HPLC techniques to confirm their purity and structural integrity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

The following analysis compares the target compound with structurally related azetidine-based molecules, focusing on substituent diversity, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Name Substituents at Azetidine 3-Position CAS Number Key Features References
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate 3-Amino-2-oxopyrrolidine Not provided Bicyclic structure with Boc protection; potential for hydrogen bonding via amino and carbonyl groups
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1a) Methoxy-ester N/A Conjugated ester system; high yield (91%), solid state
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) Ethoxy-ester N/A Increased lipophilicity vs. 1a; liquid state, 66% yield
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoromethyl-hydroxyl 1126650-66-5 Enhanced metabolic stability due to fluorine; polar functional group
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl 325775-44-8 Primary amine for conjugation; versatile in peptide coupling
Tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (49) Indole-acetamidoethyl N/A Aromatic indole moiety; potential CNS activity

Substituent-Driven Functional Differences

  • Amino-Oxopyrrolidine vs. Ester Derivatives: The target compound’s 3-amino-2-oxopyrrolidine group introduces hydrogen-bonding capacity and conformational rigidity, distinguishing it from the planar ester derivatives (e.g., 1a, 1b) . This may enhance binding affinity in biological targets compared to the more flexible ester analogs.
  • Fluorinated Analogs: Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit improved metabolic stability and electronegativity, whereas the target compound’s amino-oxopyrrolidine group offers nucleophilic reactivity for further functionalization .
  • Indole-Appended Derivatives : Compound 49 () incorporates an indole group, enabling π-π stacking interactions absent in the target molecule. This structural feature is critical for targeting serotonin receptors or kinase enzymes .

Physicochemical Properties

  • Solubility : The Boc group in all compounds enhances solubility in organic solvents. However, the ethoxy-ester (1b) is more lipophilic than the methoxy-ester (1a), as evidenced by its liquid state .
  • Spectral Data: The conjugated system in 1a results in a distinct $ ^1H $ NMR signal at δ 5.84 ppm (=CH), absent in non-conjugated analogs like the fluorinated or aminomethyl derivatives .

Biological Activity

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an azetidine ring, a pyrrolidinone moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C₁₂H₂₁N₃O₃
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2138423-52-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate these targets, leading to various physiological effects. For instance, it has been investigated for its potential as an inhibitor of polyketide synthase (Pks13), which is crucial for the survival of Mycobacterium tuberculosis.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that derivatives of azetidine amides, including this compound, exhibited significant growth inhibition with minimal inhibitory concentrations (MIC) below 1 μM. These findings suggest that the compound may serve as a promising lead in the development of new anti-tuberculosis agents .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for various enzymes involved in metabolic pathways. For example, its structural analogs have been studied for their ability to inhibit Pks13, which is essential for mycobacterial cell wall synthesis. The binding interactions were confirmed through structural biology techniques, demonstrating direct binding to the enzyme's active site .

Case Studies and Research Findings

StudyFindingsImplications
Study on Pks13 Inhibition Identified azetidine derivatives with improved MIC potency against M. tuberculosisSuggests potential for new tuberculosis therapies
Structure-Activity Relationship (SAR) Variations in azetidine structure correlated with changes in enzyme inhibition efficiencyHighlights importance of structural modifications in drug design
In Vivo Efficacy Animal models showed significant reduction in bacterial load when treated with azetidine analogsSupports further development of these compounds as therapeutic agents

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the azetidine ring followed by the introduction of functional groups necessary for biological activity. Advanced purification techniques such as chromatography are often employed to ensure high purity levels suitable for biological testing .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves multi-step reactions starting from tert-butyl azetidine-1-carboxylate derivatives. A key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, is functionalized via nucleophilic substitution or condensation with 3-amino-2-oxopyrrolidine. Critical conditions include:

  • Temperature control (e.g., maintaining 0–20°C during coupling reactions to avoid side products) .
  • Solvent selection (polar aprotic solvents like DMF or dichloromethane for optimal reactivity) .
  • Catalysts/bases (e.g., triethylamine or DMAP to facilitate amide bond formation) .
  • Protection/deprotection steps (e.g., using tert-butyloxycarbonyl (Boc) groups to preserve amine functionality) .

A representative pathway involves halogenation of tert-butyl 3-oxoazetidine-1-carboxylate, followed by nucleophilic attack by 3-amino-2-oxopyrrolidine under basic conditions .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (azetidine and pyrrolidinone protons) .
    • ¹³C NMR : Signals for carbonyl groups (C=O) at ~170–175 ppm and Boc carbons at ~80 ppm .
  • Mass spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₄H₂₃N₃O₃ (calculated m/z 298.17) .
  • X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond angles (e.g., azetidine ring puckering) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected coupling constants or missing signals) are addressed via:

  • 2D NMR techniques (COSY, HSQC, HMBC) to map proton-proton and carbon-proton correlations .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous spatial arrangement .
  • Isotopic labeling : Deuterated analogs clarify exchangeable protons (e.g., NH in pyrrolidinone) .
  • Computational modeling : DFT calculations predict NMR shifts and compare with experimental data .

Advanced: How does this compound interact with biological targets, and what methodological approaches are used to study these interactions?

Answer: The azetidine-pyrrolidinone scaffold targets enzymes (e.g., proteases) and receptors (e.g., GPCRs). Methodologies include:

  • Molecular docking : Simulations predict binding affinity to targets like trypsin-like proteases .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for enzyme inhibition) .
  • In vitro assays :
    • Fluorescence polarization measures competitive displacement of labeled ligands .
    • Enzyme activity assays (e.g., colorimetric detection of protease inhibition) .
  • Metabolic stability studies : LC-MS tracks compound degradation in hepatic microsomes .

Basic: What are the common applications of this compound in medicinal chemistry research?

Answer: The compound serves as:

  • A protease inhibitor precursor : Modulates enzymes involved in blood coagulation or viral entry .
  • A neuropharmacology probe : Azetidine rings mimic bioactive conformations in neuromodulators .
  • A building block for peptidomimetics : Replaces peptide bonds to enhance metabolic stability .

Advanced: What challenges arise in optimizing reaction yields for multi-step syntheses of this compound?

Answer: Key challenges include:

  • Low regioselectivity in azetidine functionalization, addressed via bulky directing groups .
  • Epimerization risks during coupling steps, mitigated by low-temperature reactions (<10°C) .
  • Byproduct formation (e.g., over-oxidation of pyrrolidinone), controlled by stoichiometric reagent use .
  • Scale-up inefficiencies : Continuous flow reactors improve mixing and heat transfer in industrial settings .

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